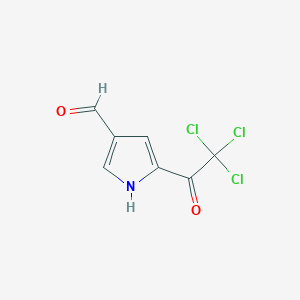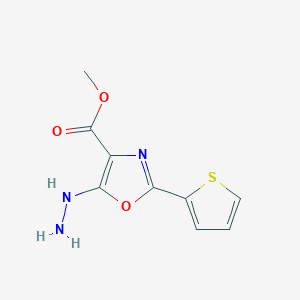
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a trichloroacetyl group at the 5-position and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole with trichloroacetyl chloride in the presence of a base, followed by formylation at the 3-position. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow techniques and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The trichloroacetyl group can be reduced to a trichloromethyl group.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Trichloroacetyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Trichloromethyl-1H-pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Trichloroacetyl-1H-pyrrole-2-carbaldehyde
- 5-Trichloroacetyl-1H-pyrrole-4-carbaldehyde
- 5-Trichloroacetyl-1H-pyrrole-3-carboxylic acid
Uniqueness
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the trichloroacetyl and aldehyde groups, which confer distinct reactivity and properties compared to its isomers and analogs. This makes it a valuable compound for targeted synthetic applications and research studies.
Propiedades
IUPAC Name |
5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)6(13)5-1-4(3-12)2-11-5/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMSZXICIXIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Methyl-2-nitrophenyl)carbamoylamino]propanoic acid](/img/structure/B8073640.png)



![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-hydrazinyl-1,3-oxazole-4-carbonitrile](/img/structure/B8073665.png)


![5-[4-(4-Fluorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8073682.png)
![5-phenyl-2-thiophen-2-yl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B8073688.png)

![5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B8073700.png)



